1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. This scaffold is a cornerstone in asymmetric synthesis—the selective production of one stereoisomer of a chiral molecule. Chiral pyrrolidines are frequently found in natural products, pharmaceuticals, and are widely employed as organocatalysts. mdpi.comwhiterose.ac.uk Their prevalence stems from their rigid, puckered conformation which allows for precise three-dimensional control over chemical reactions.
The development of proline-based organocatalysis marked a significant milestone, demonstrating that small organic molecules like pyrrolidines could facilitate complex, stereoselective transformations without the need for metal catalysts. mdpi.com This has led to the extensive development of novel pyrrolidine-based catalysts designed to optimize reaction efficiency and selectivity. mdpi.comnih.gov The ability to introduce various substituents onto the pyrrolidine ring allows chemists to fine-tune the steric and electronic environment of the catalyst or building block, influencing the outcome of the reaction. nih.gov This modularity is crucial for accessing a diverse range of enantioenriched products, including key precursors to valuable drugs. organic-chemistry.org
Overview of Chiral Building Blocks Incorporating Ether Functionalities
Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, single-enantiomer products. Their use is fundamental in drug discovery, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. enamine.net The use of pre-synthesized chiral building blocks provides an efficient pathway to construct intricate molecular architectures. rsc.org
When ether functionalities are incorporated into these chiral building blocks, they can impart several useful properties. solubilityofthings.com Ethers are generally stable and unreactive compared to other functional groups, making them compatible with a wide range of reaction conditions. solubilityofthings.com The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, influencing the molecule's conformation and its interactions with other molecules or biological targets. Furthermore, ether side chains can modify a molecule's solubility and lipophilicity, which are critical parameters in medicinal chemistry for controlling pharmacokinetic properties.
Structural Context of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine within Pyrrolidine Chemistry
The compound this compound is a specifically substituted chiral pyrrolidine derivative designed for use as a building block in organic synthesis. Its structure combines several key features that define its function and utility.
The Pyrrolidine Ring: The core of the molecule is the pyrrolidine scaffold, providing a defined three-dimensional structure.
The (R)-Stereocenter: The designation (R) at the C-3 position indicates a specific and fixed spatial arrangement of the substituent at this carbon. This chirality is the most critical feature for its application in asymmetric synthesis, allowing for the transfer of stereochemical information to a new molecule.
The 1-Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis. total-synthesis.comresearchgate.net It is exceptionally stable under basic, nucleophilic, and reductive conditions, but can be easily removed with mild acid. total-synthesis.comorganic-chemistry.org This stability prevents the pyrrolidine nitrogen from participating in unwanted side reactions while allowing chemical modifications elsewhere in the molecule. researchgate.netquora.com Its presence is a clear indicator that the compound is an intermediate intended for multi-step synthesis.
The 3-(2-ethoxyethoxy) Side Chain: Attached to the chiral carbon is a flexible ether chain. This substituent influences the molecule's physical properties, such as its polarity and solubility in organic solvents. chemheterocycles.com The ether linkages can also participate in coordination to metal centers or hydrogen bonding, potentially influencing the stereochemical outcome of reactions in which this building block is used.
In essence, this compound is a chiral intermediate, where the Boc group provides temporary protection for the amine, and the stereodefined ether-containing substituent at the C-3 position serves as a handle for constructing larger, enantiomerically pure molecules.
Chemical Data for this compound
Below is a table summarizing the known chemical properties of the title compound.
| Property | Value |
| IUPAC Name | (R)-tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₃H₂₅NO₄ |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 1217473-10-8 |
| Chirality | (R) |
| Physical State | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
XVMVUHLLALIPCK-LLVKDONJSA-N |
Isomeric SMILES |
CCOCCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOCCOC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Boc R 3 2 Ethoxyethoxy Pyrrolidine
Retrosynthetic Analysis of the 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available precursors. The primary disconnection occurs at the C3 ether linkage, separating the pyrrolidine (B122466) backbone from the 2-ethoxyethoxy side chain. This step identifies two key fragments: the chiral precursor (R)-1-Boc-3-hydroxypyrrolidine and a suitable 2-ethoxyethoxy electrophile, such as 2-ethoxyethyl tosylate or a halide.
Further disconnection of the (R)-1-Boc-3-hydroxypyrrolidine intermediate reveals the core challenge: the enantioselective synthesis of the (R)-3-hydroxypyrrolidine ring. google.com This chiral scaffold can be traced back to simpler, achiral or chiral pool starting materials through various synthetic strategies. These strategies include ring-closing reactions of functionalized acyclic precursors, which themselves can be derived from materials like epichlorohydrin (B41342) or derivatives of amino acids or sugars. google.commdpi.com The entire retrosynthetic pathway underscores the necessity of robust methods for controlling the stereochemistry at the C3 position of the pyrrolidine ring.
Enantioselective Construction of the (R)-3-Hydroxypyrrolidine Precursor
The cornerstone of the synthesis is the creation of the (R)-3-hydroxypyrrolidine core with high optical purity. Several advanced asymmetric synthetic methods are employed to achieve this.
Chiral auxiliaries offer a reliable method for introducing stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct a stereoselective transformation. For pyrrolidine synthesis, this often involves diastereoselective cycloaddition reactions or alkylations. For instance, an N-tert-butanesulfinylimine group, acting as a chiral auxiliary, can guide the diastereoselective 1,3-dipolar cycloaddition with azomethine ylides to produce densely substituted chiral pyrrolidines. acs.org The auxiliary, having fulfilled its role in establishing the desired stereocenter, is then cleaved to yield the chiral pyrrolidine product. acs.org This strategy allows for the predictable formation of a specific enantiomer based on the chirality of the auxiliary used. acs.orgmetu.edu.tr
Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules, with pyrrolidine-based catalysts themselves being a prominent class. mdpi.commdpi.comnih.gov The synthesis of the (R)-3-hydroxypyrrolidine precursor can leverage organocatalysis, often using chiral secondary amines derived from natural amino acids like proline. nih.govnih.gov These catalysts facilitate reactions such as asymmetric Michael additions of aldehydes to nitroolefins or 1,3-dipolar cycloadditions. nih.govmappingignorance.orgrsc.org In a typical sequence, the organocatalyst activates the substrate by forming a transient chiral enamine or iminium ion, which then reacts enantioselectively. nih.gov The development of various substituted pyrrolidine organocatalysts allows for fine-tuning of reactivity and selectivity to achieve high yields and enantiomeric excesses (ee) for the desired pyrrolidine products. rsc.org
Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis, offering an efficient route to chiral compounds. nih.gov For the synthesis of (R)-3-hydroxypyrrolidine, enzymes can be used for the kinetic resolution of a racemic mixture of a suitable precursor, such as (rac)-1-Boc-3-hydroxypyrrolidine or its corresponding acetate. lookchem.com Lipases, for example, can selectively acylate or deacylate one enantiomer, allowing the separation of the desired (R)-alcohol from the (S)-acetate. lookchem.com Alternatively, transaminases can trigger asymmetric cyclizations of ω-chloroketones to produce chiral 2-substituted pyrrolidines, providing access to both enantiomers by selecting the appropriate enzyme. acs.org Reductases are also employed in the asymmetric reduction of ketone precursors to furnish the chiral alcohol. nih.govresearchgate.net
| Enzyme Type | Substrate | Transformation | Outcome | Reference |
|---|---|---|---|---|
| Lipase ('Amano' PS-C) | Racemic 3-acetoxy-1-benzyl-2-pyrrolidinone | Enantioselective hydrolysis | (R)-3-hydroxy-1-benzyl-2-pyrrolidinone (>99% ee) and (S)-3-acetoxy-1-benzyl-2-pyrrolidinone (>99% ee) | lookchem.com |
| Transaminase | ω-chloroketones | Asymmetric amination and spontaneous cyclization | Chiral 2-substituted pyrrolidines (>95% ee) | acs.org |
| Enoate Reductase (CrS) | (S)-4-(hydroxymethyl)cyclopent-2-enone | Asymmetric reduction | (3R)-3-(hydroxymethyl)cyclopentanone, precursor to related chiral alcohols | nih.govresearchgate.net |
Introduction of the 2-Ethoxyethoxy Moiety
Once the chiral core, (R)-1-Boc-3-hydroxypyrrolidine, has been synthesized, the final step is the introduction of the 2-ethoxyethoxy group at the C3 position.
The most common and direct method for forming the C3-ether bond is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the (R)-1-Boc-3-hydroxypyrrolidine precursor, followed by nucleophilic substitution with a 2-ethoxyethyl electrophile. A strong base, such as sodium hydride (NaH), is typically used to generate the corresponding alkoxide ion. This nucleophilic alkoxide then attacks an alkylating agent like 2-ethoxyethyl bromide, 2-ethoxyethyl chloride, or 2-ethoxyethyl tosylate to form the desired ether linkage. The reaction is generally performed in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The efficiency of the reaction depends on factors such as the choice of base, solvent, temperature, and the quality of the alkylating agent.
| Component | Example Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Substrate | (R)-1-Boc-3-hydroxypyrrolidine | - | Provides the nucleophilic oxygen after deprotonation. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | 0°C to room temperature | Deprotonates the hydroxyl group to form a reactive alkoxide. |
| Alkylating Agent | 2-bromoethyl ethyl ether, 2-chloroethyl ethyl ether, 2-ethoxyethyl tosylate | Room temperature to moderate heating | Acts as the electrophile, providing the 2-ethoxyethoxy group. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | Provides an inert medium for the reaction. |
Coupling Reactions Involving 2-(2-Ethoxyethoxy)ethanol Derivatives
The principal method for constructing the ether linkage in this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of an alcohol, in this case, the commercially available chiral precursor tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. The alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide or sulfonate derived from 2-(2-ethoxyethoxy)ethanol.
Activation of the Alcohol : The hydroxyl group of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is converted into a sodium or potassium alkoxide using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically performed under anhydrous conditions in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). These solvents are effective at solvating the metal cation, thereby enhancing the nucleophilicity of the alkoxide.
Nucleophilic Substitution : The resulting alkoxide attacks an electrophilic derivative of 2-(2-ethoxyethoxy)ethanol. A common electrophile for this purpose is 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the halide leaving group to form the desired ether bond. scbt.com For optimal results, primary alkyl halides are preferred as they minimize the competing elimination (E2) side reaction. orgsyn.org
The choice of reagents is critical. Strong bases like NaH ensure complete deprotonation of the alcohol, driving the reaction forward. scbt.com The reactivity of the alkylating agent also plays a significant role, with the rate of reaction following the trend of leaving group ability: I > Br > Cl. google.com
Stereospecificity during Ether Linkage Formation
Maintaining the stereochemical integrity of the chiral center at the C3 position of the pyrrolidine ring is paramount. The synthesis of the (R)-enantiomer of the target molecule relies on starting with the corresponding (R)-enantiomer of 1-Boc-3-hydroxypyrrolidine.
The Williamson ether synthesis is an ideal choice for this transformation due to its stereospecific nature. The reaction is a classic example of an SN2 displacement. Crucially, the chiral center at C3 in the starting material, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, is not directly involved in the bond-breaking or bond-forming steps of the substitution. The reaction occurs at the pendant oxygen atom of the hydroxyl group.
Because the C3 carbon atom is not the site of nucleophilic attack, its configuration remains undisturbed throughout the reaction. The C-O bond is formed with complete retention of stereochemistry at the chiral center. Therefore, starting with the (R)-pyrrolidinol derivative ensures the exclusive formation of the (R)-ether product, this compound.
N-Protection with the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. It serves to moderate the reactivity of the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions during the synthesis.
The introduction of the Boc group onto the pyrrolidine nitrogen is typically achieved by reacting the parent amine, (R)-3-(2-ethoxyethoxy)pyrrolidine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While this reaction can proceed without a base, the addition of a mild base like triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) is common to neutralize the acidic byproducts. beilstein-journals.org
The reaction is generally performed in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or a biphasic system with water. The conditions are typically mild, often proceeding at room temperature. For instance, an amine can be treated with Boc₂O in THF, followed by an aqueous workup to isolate the N-Boc protected product. beilstein-journals.org
Table 1: Typical Conditions for N-Boc Protection
| Reagent | Base (optional) | Solvent | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (NEt₃) | Tetrahydrofuran (THF) | 0 °C to Room Temp. |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | THF / Water | Room Temp. |
This table presents generalized conditions for the N-Boc protection of amines.
A key advantage of the Boc group is its orthogonality to many other common protecting groups. Orthogonality means that one protecting group can be removed selectively in the presence of another. The Boc group is characteristically labile under acidic conditions, readily cleaved by reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
This property allows for complex, multi-step syntheses where other functional groups might be protected with groups that are stable to acid but labile to other conditions. For example, a molecule could contain a Boc-protected amine and a base-labile ester or Fmoc-protected amine. The Boc group could be selectively removed with acid without affecting the other protecting groups. Conversely, the base-labile groups could be removed without cleaving the Boc group. This strategic use of orthogonal protecting groups is fundamental to the efficient synthesis of complex molecules.
Optimization of Reaction Conditions and Yields for Key Synthetic Steps
The efficiency of the Williamson ether synthesis, the key step in preparing this compound, can be significantly influenced by several factors. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time and side products.
Base Selection : The choice of base is critical for deprotonating the starting alcohol. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is highly effective and widely used. Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures and longer reaction times and may not be sufficient for less acidic alcohols.
Solvent Effects : Polar aprotic solvents like DMF, DMSO, and THF are generally the best choice for SN2 reactions. orgsyn.org They effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, which accelerates the reaction. Protic solvents like ethanol (B145695) or water can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity and slowing the reaction. google.com
Temperature : Increasing the reaction temperature generally increases the rate of the Williamson ether synthesis. google.com However, higher temperatures can also promote the competing E2 elimination side reaction, especially if secondary alkyl halides are used. orgsyn.org Therefore, the temperature must be carefully controlled to find a balance between a reasonable reaction rate and high selectivity for the desired ether product. A typical range for these reactions is from room temperature to around 70-110 °C.
Leaving Group : The nature of the leaving group on the 2-(2-ethoxyethoxy)ethyl electrophile has a significant impact on the reaction rate. The best leaving groups are those that are weak bases. The reactivity order is generally I⁻ > Br⁻ > Cl⁻ > ⁻OTs (tosylate). Using an iodo- or bromo-alkane derivative of 2-(2-ethoxyethoxy)ethanol will typically result in higher yields and faster reactions than the corresponding chloro- derivative. google.com
Table 2: Illustrative Optimization Parameters for Williamson Ether Synthesis
| Base | Solvent | Temperature | Leaving Group (on R'-X) | Relative Yield |
|---|---|---|---|---|
| NaH | DMF | Room Temp. | -Br | High |
| NaH | THF | Reflux | -Br | High |
| K₂CO₃ | DMF | 80 °C | -Br | Moderate |
| NaH | Ethanol | Reflux | -Br | Low to Moderate |
This table illustrates general principles for optimizing the Williamson ether synthesis based on established chemical literature. orgsyn.orggoogle.com Actual yields are substrate-dependent.
Stereochemical Control and Chiral Integrity of 1 Boc R 3 2 Ethoxyethoxy Pyrrolidine
Preservation of Enantiopurity throughout the Synthetic Sequence
Maintaining the enantiomeric purity of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine throughout its synthesis is crucial. This requires careful selection of reaction conditions to prevent any racemization.
The N-Boc (tert-butoxycarbonyl) protecting group plays a significant role in preserving the chiral integrity of the molecule. This group is stable under a wide range of reaction conditions, including the basic conditions typically used for Williamson ether synthesis. The presence of the Boc group also restricts conformational flexibility of the pyrrolidine (B122466) ring to some extent. nih.govsigmaaldrich.com
Potential racemization at the C3 stereocenter is a concern if harsh acidic or basic conditions are employed, which could lead to proton abstraction from the C3 position and subsequent reprotonation from either face. However, the conditions for the etherification of (R)-1-Boc-3-hydroxypyrrolidine are generally not severe enough to cause such an event. The use of a strong, non-nucleophilic base at low temperatures for the deprotonation step can further minimize the risk of any side reactions that might compromise enantiopurity. It is also important to note that the N-Boc group can be removed under acidic conditions, but this is a subsequent step if the free amine is desired and is not part of the synthesis of the title compound. nih.gov
The synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine does not involve the formation of any new stereocenters. Therefore, diastereoselectivity is not a primary concern in this specific synthetic step.
However, in the broader context of synthesizing more complex pyrrolidine derivatives, diastereoselective control is a critical aspect. nih.govacs.orgacs.orgresearchgate.netnih.gov For instance, if a subsequent reaction were to introduce a second stereocenter on the pyrrolidine ring or the side chain, the existing (R)-stereocenter would influence the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselectivity. Various synthetic strategies have been developed to achieve high diastereoselectivity in the synthesis of substituted pyrrolidines, including cycloaddition reactions and additions to chiral imines. acs.orgacs.org
For example, a hypothetical subsequent reduction of a ketone at the C2 position of the pyrrolidine ring would lead to the formation of a new stereocenter, resulting in two possible diastereomers. The choice of reducing agent and reaction conditions would be crucial to control the stereochemical outcome of such a transformation.
| Reaction Type | Key Consideration | Potential Outcome |
| Addition to a prochiral center | Facial selectivity | Formation of diastereomers |
| Cycloaddition reactions | Control of approach trajectory | Specific diastereomeric products |
Analytical Techniques for Enantiomeric Excess Determination in Pyrrolidine Derivatives
To verify the enantiomeric purity of this compound, several analytical techniques can be employed. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). uma.esheraldopenaccess.usheraldopenaccess.usresearchgate.netnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.esresearchgate.net Various types of CSPs are commercially available and can be screened to find the optimal column for the separation of the enantiomers of this compound.
Other Techniques:
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate enantiomers, often after derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide-based shift reagent can induce different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. While not a separative technique, it can be used to determine enantiomeric excess, especially when coupled with HPLC. researchgate.net
Below is a hypothetical data table illustrating the kind of results that might be obtained from a chiral HPLC analysis for the determination of the enantiomeric excess of a sample of this compound.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (S)-enantiomer | 10.2 | 1,500 | 97.0 |
| (R)-enantiomer | 12.5 | 98,500 |
Derivatization and Functionalization Strategies of 1 Boc R 3 2 Ethoxyethoxy Pyrrolidine
Transformations at the Pyrrolidine (B122466) Nitrogen (N1)
The nitrogen atom of the pyrrolidine ring is a primary site for molecular elaboration, offering a straightforward handle for introducing a wide array of substituents. This process typically begins with the removal of the Boc protecting group, followed by the introduction of new functional groups through alkylation or acylation.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine unmasks the secondary amine of the pyrrolidine ring, making it available for further functionalization.
Common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. These reactions are typically rapid and high-yielding, proceeding at room temperature. Following deprotection, the resulting free amine, (R)-3-(2-ethoxyethoxy)pyrrolidine, can be directly used in subsequent reactions.
N-Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, or via direct alkylation with an alkyl halide. For direct alkylation, a base such as potassium carbonate or triethylamine (B128534) is often used to neutralize the hydrogen halide formed during the reaction.
N-Acylation involves the reaction of the deprotected pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. These reactions are generally performed in the presence of a base to scavenge the acid byproduct.
| Reaction | Reagents and Conditions | Product Type | Key Features |
| Boc Deprotection | TFA, DCM, room temp | Secondary Amine | High yield, common procedure. |
| Boc Deprotection | 4M HCl in dioxane, room temp | Secondary Amine | Forms the hydrochloride salt. |
| N-Alkylation | R-CHO, NaBH(OAc)₃, DCE, room temp | Tertiary Amine | Reductive amination. |
| N-Alkylation | R-X, K₂CO₃, MeCN, reflux | Tertiary Amine | Direct alkylation with alkyl halide. |
| N-Acylation | RCOCl, Et₃N, DCM, 0 °C to room temp | Amide | Forms a stable amide bond. |
| N-Acylation | (RCO)₂O, Pyridine, room temp | Amide | Reaction with acid anhydride. |
This table presents generalized conditions. Specific substrates may require optimization.
The generation of N-substituted pyrrolidine analogues from this compound allows for the exploration of structure-activity relationships in drug discovery programs. A variety of substituents can be introduced at the nitrogen position to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.
For instance, N-aryl pyrrolidines can be synthesized through methods like the Buchwald-Hartwig amination, which couples the deprotected pyrrolidine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl partner.
Another approach is the synthesis of N-heterocyclic derivatives, which can be accomplished by reacting the deprotected pyrrolidine with a heterocyclic halide. These modifications can introduce specific pharmacophoric features or alter the molecule's interaction with biological targets. The synthesis of such analogues is a key strategy in the development of novel bioactive compounds.
Reactions Involving the 2-Ethoxyethoxy Side Chain
The 2-ethoxyethoxy side chain offers additional opportunities for functionalization, primarily at its terminal hydroxyl group and, to a lesser extent, through modification of the ether linkages.
The terminal primary hydroxyl group of the 2-ethoxyethoxy side chain is a versatile functional handle that can be readily derivatized. Common transformations include esterification, etherification, and oxidation.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). This reaction introduces an ester linkage, which can be used to attach a wide variety of substituents or to create prodrugs that are cleaved in vivo.
Etherification , such as the Williamson ether synthesis, involves deprotonation of the terminal hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form a new ether. This allows for the extension or branching of the side chain.
Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. For example, mild oxidation with a reagent like Dess-Martin periodinane would produce the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) would lead to the carboxylic acid. These functional groups can then be used in a variety of subsequent transformations, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid).
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Acyl chloride, Pyridine | Ester |
| Etherification | 1. NaH; 2. R-Br | Ether |
| Oxidation (mild) | Dess-Martin Periodinane | Aldehyde |
| Oxidation (strong) | KMnO₄ | Carboxylic Acid |
This table presents representative examples of derivatization reactions.
While ether linkages are generally stable, they can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide. In the context of the 2-ethoxyethoxy side chain, this could lead to a mixture of products and may not be a selective transformation. However, in specific synthetic contexts, controlled ether cleavage could be a strategy to unmask a hydroxyl group or introduce a halide for further functionalization. The reactivity of the ether linkages in the side chain will differ, with the terminal ether potentially being more accessible to reagents.
More advanced strategies for C-H functionalization adjacent to an ether oxygen have also been developed, often employing radical or transition-metal-catalyzed reactions. These methods allow for the introduction of new substituents at the α-position to the ether oxygen, providing a novel route to modify the side chain's structure.
Functionalization at the Pyrrolidine Ring Carbons (C2, C4, C5)
Direct functionalization of the C-H bonds on the pyrrolidine ring is a more advanced strategy for derivatization. These reactions often require specific directing groups to achieve regioselectivity.
The Boc group on the nitrogen can direct lithiation to the C2 position, which can then be quenched with various electrophiles. However, achieving selectivity between the C2 and C5 positions can be challenging.
More recent advances in C-H activation have enabled the functionalization of the C4 and C5 positions of pyrrolidines. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C4 position of pyrrolidine derivatives. These reactions typically require a directing group, which may necessitate modification of the starting material. For instance, a directing group could be installed on the pyrrolidine nitrogen after Boc deprotection.
Functionalization at the C5 position has also been reported, often through radical-based reactions or transition-metal catalysis. The development of these methods provides powerful tools for creating complex pyrrolidine derivatives with specific stereochemistry and substitution patterns, which would be difficult to access through other synthetic routes.
Stereoselective Introduction of Additional Stereocenters
The existing stereocenter at the C3 position of this compound offers a powerful tool for directing the stereochemical outcome of subsequent functionalization at other positions on the pyrrolidine ring. The primary approaches for introducing new stereocenters involve the functionalization of the carbon atoms adjacent to the nitrogen (C2 and C5) or at the C4 position.
A prevalent strategy for the α-functionalization of N-Boc protected pyrrolidines is through deprotonation to form a chiral N-Boc-2-lithiopyrrolidine species, which can then react with various electrophiles. The stereoselectivity of this process is often controlled by the use of a chiral ligand, such as (-)-sparteine, which can direct the deprotonation to one of the two enantiotopic α-protons. While specific studies on this compound are not extensively documented in publicly available literature, the principles established for other N-Boc-pyrrolidines are applicable. The steric and electronic influence of the (R)-3-(2-ethoxyethoxy) substituent would be expected to play a significant role in the diastereoselectivity of such reactions.
Another powerful method for creating substituted pyrrolidines is through catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles. rsc.org This method allows for the construction of the pyrrolidine ring with high stereo- and regioselectivity, potentially generating up to four new contiguous stereocenters. rsc.org While this approach typically involves the synthesis of the pyrrolidine ring itself, it highlights a strategy for accessing highly substituted pyrrolidine cores that could be analogous in structure to derivatives of the title compound.
Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions have been developed for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines from 3-pyrrolines. nih.gov This demonstrates the feasibility of introducing substituents at specific positions with high stereocontrol, a principle that could be adapted for the derivatization of pre-existing chiral pyrrolidines like this compound.
Radical cyclization reactions have also been employed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. rsc.org Starting from a chiral precursor, this method can lead to the formation of new stereocenters with a high degree of control, influenced by the existing stereochemistry of the starting material.
The table below summarizes general approaches for the stereoselective functionalization of pyrrolidine rings, which could be conceptually applied to this compound.
| Functionalization Strategy | Position(s) Functionalized | Key Reagents/Catalysts | Expected Stereocontrol |
| Asymmetric Deprotonation | C2, C5 | n-BuLi, (-)-sparteine | High enantioselectivity |
| 1,3-Dipolar Cycloaddition | C2, C3, C4, C5 | Chiral metal catalysts (e.g., Cu(I), Ag(I)) | High diastereo- and enantioselectivity |
| Catalytic Hydroalkylation | C2, C3 | CoBr₂/BOX ligand, Ni catalysts | High regio- and enantioselectivity |
| Radical Cyclization | C2, C5 | Tributyltin hydride, AIBN | High diastereoselectivity |
Ring-Opening and Rearrangement Pathways (if applicable to derivatization)
While the pyrrolidine ring is generally stable, under certain conditions, ring-opening and rearrangement reactions can be synthetically useful for creating novel structures. For N-Boc protected pyrrolidines, these transformations are less common as a primary derivatization strategy compared to direct functionalization.
However, the synthesis of certain substituted pyrrolidines can involve ring-opening of a precursor followed by cyclization. For instance, the synthesis of chiral 3-hydroxypyrrolidine derivatives can be achieved from chiral 1,2,4-butanetriol (B146131) derivatives, which involves an intramolecular cyclization that forms the pyrrolidine ring. google.com This type of strategy, while not a direct ring-opening of this compound, illustrates the principle of using ring-forming and potentially ring-opening steps to access desired pyrrolidine structures.
It is important to note that the primary synthetic utility of this compound lies in its role as a chiral building block, where the pyrrolidine ring remains intact during subsequent synthetic steps. The derivatization strategies are therefore more focused on the stereocontrolled introduction of new functional groups onto the existing ring system.
Mechanistic Investigations of Reactions Involving the Compound
Reaction Mechanism Elucidation in Key Synthetic Steps
The synthesis of 3-substituted pyrrolidines, such as 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine, often involves multi-step sequences where the elucidation of the reaction mechanism in key steps is crucial for controlling stereochemistry and yield. Common strategies for constructing the pyrrolidine (B122466) ring include intramolecular cyclization of acyclic precursors and modifications of existing pyrrolidine scaffolds. nih.gov
The choice of reagents and catalysts is fundamental in directing the outcome of synthetic transformations leading to or involving this compound. These can range from organocatalysts to transition metal complexes, each influencing the reaction pathway through distinct mechanisms.
Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. benthamdirect.com Proline and its derivatives are often used as catalysts in reactions such as asymmetric aldol (B89426) or Michael additions, which can be key steps in the synthesis of pyrrolidine precursors. The catalyst typically activates the substrate by forming a transient iminium or enamine intermediate, which then reacts with high stereoselectivity.
Transition metal catalysts, particularly those based on copper, rhodium, and silver, are also extensively used. Copper-catalyzed intramolecular C-H amination of N-halide amides represents a direct approach to forming the pyrrolidine ring. nih.govnih.govresearchgate.net Mechanistic studies on these reactions suggest the involvement of copper(I), (II), and (III) oxidation states, with the specific pathway depending on the ligand environment and the nature of the N-X bond. nih.govresearchgate.net For example, in the synthesis of pyrrolidines from N-fluoride amides using a tris(pyrazolyl)borate copper catalyst, a fluorinated copper(II) complex has been identified as a key intermediate. nih.govnih.govresearchgate.net
Silver catalysts are effective in promoting asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes to furnish highly substituted pyrrolidines. nih.gov The catalyst, in conjunction with a chiral ligand, coordinates to the azomethine ylide, creating a chiral environment that directs the approach of the dipolarophile and controls the stereochemistry of the resulting cycloadduct. nih.gov
The following table summarizes the role of different catalyst types in the synthesis of substituted pyrrolidines.
| Catalyst Type | Example Reaction | Role of Catalyst |
| Organocatalyst | Asymmetric Michael Addition | Forms chiral enamines or iminium ions to induce stereoselectivity. |
| Copper Complexes | Intramolecular C-H Amination | Facilitates nitrene insertion or radical cyclization to form the pyrrolidine ring. nih.govnih.govresearchgate.net |
| Silver Complexes | [3+2] Cycloaddition | Coordinates with the dipole to create a chiral environment, controlling stereoselectivity. nih.gov |
| Rhodium Complexes | Asymmetric 1,4-Arylation | Catalyzes the addition of arylboronic acids to pyrroline (B1223166) intermediates. capes.gov.br |
The stereochemical outcome of reactions leading to chiral pyrrolidines is determined at the transition state of the stereodetermining step. Computational studies, often using Density Functional Theory (DFT), are invaluable for analyzing these transition states and rationalizing the observed selectivity. acs.orgnih.gov
In the context of synthesizing 3-substituted pyrrolidines, such as the target compound, a key stereocenter is at the C3 position. For reactions involving the formation of this stereocenter, for example, through the reduction of a corresponding ketone or the opening of an epoxide, the transition state geometry dictates which face of the prochiral center is attacked.
For instance, in the Lewis acid-catalyzed ring-opening of oxazolidines to form iminium cations, a precursor in some pyrrolidine syntheses, computational studies have shown that the coordination of the Lewis acid to the nucleophilic centers of the oxazolidine (B1195125) ring can lead to epimerization and a loss of stereoselectivity. acs.org Therefore, using catalytic rather than stoichiometric amounts of the acid catalyst is often preferred. acs.org
In 1,3-dipolar cycloaddition reactions, the stereoselectivity is often explained by analyzing the different possible transition states leading to endo and exo products, as well as different facial selectivities. The relative energies of these transition states, influenced by steric and electronic factors of the dipole, dipolarophile, and catalyst, determine the final product distribution. nih.gov For example, in the cycloaddition of azomethine ylides, the formation of a concerted transition state is generally favored over a stepwise diradical mechanism. nih.gov
Influence of the 2-Ethoxyethoxy Moiety on Reactivity and Selectivity
The 2-ethoxyethoxy group at the C3 position of the pyrrolidine ring is expected to exert a significant influence on the compound's reactivity and selectivity in several ways. This ether linkage introduces both steric bulk and potential coordinating sites for metal catalysts.
From a steric perspective, the 2-ethoxyethoxy group can direct incoming reagents to the opposite face of the pyrrolidine ring, thereby controlling the stereochemical outcome of reactions at other positions. For example, in reactions involving the deprotonation and subsequent electrophilic quench at the C2 or C5 positions, the bulky ether substituent would likely favor the formation of a trans product.
Electronically, the oxygen atoms of the 2-ethoxyethoxy moiety can act as Lewis basic sites, capable of coordinating to metal cations. This can have several mechanistic implications. In metal-catalyzed reactions, this intramolecular coordination can lead to the formation of a specific catalyst-substrate complex, which may enhance reactivity or enforce a particular transition state geometry, thereby increasing stereoselectivity. For instance, in a directed C-H activation reaction, the ether oxygen could serve as a directing group, guiding the metal catalyst to a specific C-H bond.
Impact of the Boc Protecting Group on Reaction Dynamics
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org In the context of this compound, the Boc group plays a crucial role in modulating the reactivity and conformational dynamics of the pyrrolidine ring.
The Boc group significantly influences the conformational equilibrium of the pyrrolidine ring. Due to its steric bulk, the Boc group can restrict the rotation around the C-N bond, leading to distinct rotamers. acs.org This restricted rotation can have profound effects on the stereochemical outcome of reactions, particularly those involving deprotonation at the α-carbon. For N-Boc-2-phenylpyrrolidine, the barrier to rotation of the Boc group is significant, with a half-life of approximately 10 hours at -78 °C. acs.org This slow rotation can impact the efficiency of lithiation-substitution reactions. acs.org
The electron-withdrawing nature of the carbonyl group in the Boc moiety decreases the nucleophilicity of the nitrogen atom. However, the Boc group is also known to facilitate the deprotonation of adjacent C-H bonds through coordination of the lithiating agent with the carbonyl oxygen. This directing effect is a powerful tool for the stereoselective functionalization of the pyrrolidine ring at the C2 and C5 positions.
The table below compares the properties of the Boc group with other common amine protecting groups.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Mechanistic Influence |
| tert-Butoxycarbonyl | Boc | Stable to base, nucleophiles, and catalytic hydrogenation. researchgate.net | Strong acid (e.g., TFA, HCl). researchgate.net | Directs α-lithiation, conformational restriction. acs.org |
| Carboxybenzyl | Cbz | Stable to acid. | Catalytic hydrogenation. | Less sterically demanding than Boc. |
| Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid. | Base (e.g., piperidine). | Used in orthogonal protection schemes with Boc. organic-chemistry.org |
| Benzyl | Bn | Stable to acid and base. | Catalytic hydrogenation. | Increases steric bulk, can influence conformation. |
Computational and Spectroscopic Characterization for Structural and Reactivity Studies
Conformational Analysis of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
Computational methods, such as molecular mechanics and quantum chemical calculations, are essential for exploring the potential energy surface of the molecule. These analyses help identify the most stable low-energy conformers. The orientation of the large Boc group is a critical factor, as it can exist in different rotational states relative to the pyrrolidine (B122466) ring. Similarly, the long and flexible ethoxyethoxy side chain, with its multiple rotatable C-C and C-O bonds, contributes to a large number of possible conformations. The stereochemistry at the C3 position dictates a specific spatial arrangement, which in turn affects the preferred conformations of the attached side chain.
Table 1: Key Torsional Angles for Conformational Study
| Torsional Angle | Atoms Involved | Description |
|---|---|---|
| Ring Puckering | C-C-C-C, N-C-C-C | Defines the envelope or twist conformation of the pyrrolidine ring. |
| Boc Group Orientation | C-N-C=O | Describes the rotation of the carbamate (B1207046) group relative to the ring. |
| Side Chain Conformation | C3-O-C-C, O-C-C-O, C-C-O-C | Determines the spatial arrangement of the flexible (2-ethoxyethoxy) side chain. |
Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. dntb.gov.ua These computational studies provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and localization of the HOMO indicate the most probable sites for electrophilic attack (nucleophilic regions), which are expected to be centered on the lone pairs of the pyrrolidine nitrogen and the ether oxygen atoms. Conversely, the LUMO's location highlights potential sites for nucleophilic attack (electrophilic regions).
Furthermore, calculated molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, corroborating predictions from HOMO/LUMO analysis and guiding the understanding of intermolecular interactions. Such computational approaches are routinely applied to various pyrrolidine derivatives to rationalize their reactivity and guide synthetic efforts. scispace.comnih.govresearchgate.net
Table 2: Application of Quantum Chemical Calculations
| Calculation Type | Predicted Property | Significance |
|---|---|---|
| Geometry Optimization | Stable conformers, bond lengths, angles | Provides the most likely 3D structure of the molecule. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electron-donating/accepting sites | Predicts the molecule's reactivity towards electrophiles and nucleophiles. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, nucleophilic/electrophilic regions | Visualizes reactive sites and potential for non-covalent interactions. |
| Vibrational Frequency Analysis | IR and Raman spectra | Confirms optimized structures as true minima and aids in spectroscopic characterization. |
Advanced Spectroscopic Methods for Mechanistic Insights and Structural Elucidation
The precise structure of this compound is definitively confirmed using a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons of the tert-butyl group of the Boc protector typically appear as a sharp, intense singlet around 1.4 ppm. The protons of the pyrrolidine ring resonate in the range of 1.8-3.7 ppm. Due to the chiral center at C3, the protons on C2, C4, and C5 are diastereotopic and are expected to show complex splitting patterns (multiplets). The proton at C3, attached to the carbon bearing the ether linkage, would likely appear as a multiplet around 4.0-4.2 ppm. The protons of the flexible ethoxyethoxy side chain would give rise to a series of triplets and multiplets between 3.4 and 3.7 ppm.
The ¹³C NMR spectrum complements this information, with the carbonyl carbon of the Boc group appearing around 154 ppm and the quaternary carbon of the Boc group near 80 ppm. The carbons of the pyrrolidine ring and the side chain resonate in the range of 25-75 ppm.
To unambiguously assign all signals and confirm the connectivity and stereochemistry, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. rsc.org These methods reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for a complete and confident structural assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Pyrrolidine-CH₂ (C2, C4, C5) | 1.8 - 3.7 (m) | ~30 - 55 |
| Pyrrolidine-CH (C3) | 4.0 - 4.2 (m) | ~70 - 75 |
| Boc C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~79.5 |
| Boc C=O | - | ~154.5 |
| -O-CH₂-CH₂-O- | 3.6 - 3.7 (m, 4H) | ~69 - 71 |
| -O-CH₂-CH₃ | ~3.5 (q, 2H) | ~66.5 |
| -O-CH₂-CH₃ | ~1.2 (t, 3H) | ~15.2 |
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. For a molecular formula of C₁₃H₂₅NO₄, the exact mass is 259.1784, and high-resolution mass spectrometry (HRMS) can confirm this value with high precision. mdpi.com
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. Characteristic fragmentation pathways for this compound would include the neutral loss of components of the Boc group or cleavage of the ether side chain. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.
Table 4: Predicted ESI-MS Fragments for this compound
| m/z (charge-to-mass ratio) | Proposed Identity | Description |
|---|---|---|
| 260.1859 | [M+H]⁺ | Protonated molecular ion |
| 282.1679 | [M+Na]⁺ | Sodiated molecular ion |
| 204.1281 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (B52900) from the Boc group |
| 160.1124 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group |
| 156.1175 | [M - C₄H₉O₂ + H]⁺ | Cleavage of the C3-O bond (loss of ethoxyethoxy) |
Advanced Synthetic Applications and Utility in Complex Molecular Architectures
1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine as a Chiral Scaffold for Heterocyclic Synthesis
The inherent chirality of This compound makes it a powerful tool for the enantioselective synthesis of more complex heterocyclic systems. The stereocenter at the 3-position of the pyrrolidine (B122466) ring can effectively direct the stereochemical outcome of subsequent reactions, enabling the construction of new chiral centers with a high degree of control. While specific examples detailing the direct use of this compound in the synthesis of fused or spirocyclic heterocycles are not extensively documented in publicly available literature, the general principles of using substituted chiral pyrrolidines as scaffolds are well-established.
The synthetic strategy often involves the deprotection of the Boc group to liberate the secondary amine, which can then participate in a variety of cyclization reactions. For instance, the amine can act as a nucleophile in intramolecular reactions to form bicyclic systems. Alternatively, the functional groups on a substituent introduced at the nitrogen or at other positions on the ring can be elaborated and then cyclized. The (R)-configuration at the C3 position plays a crucial role in inducing asymmetry in these transformations, leading to the formation of enantiomerically enriched or pure products. The versatility of the pyrrolidine scaffold allows for its incorporation into a wide range of heterocyclic frameworks, including but not limited to, indolizidines, pyrrolizidines, and other bridged systems, which are common motifs in natural products and pharmaceuticals.
Integration into Modular Assembly of Advanced Organic Compounds
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, has become a cornerstone of modern drug discovery and materials science. orgsyn.orgThis compound is ideally suited for this approach due to its distinct functional handles: the Boc-protected amine and the ether linkage.
The Boc group provides a stable protecting group that can be selectively removed under acidic conditions, allowing for the sequential addition of other molecular modules to the nitrogen atom. This enables the construction of a library of compounds where the core pyrrolidine scaffold is maintained, while the substituents on the nitrogen are varied. This modular approach is highly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid exploration of how different functional groups at a specific position affect the biological activity of the final compound.
Furthermore, the ether side chain can be envisioned as another point of modularity. Although less reactive than the amine, the ether linkage could be cleaved under specific conditions or, more commonly, the terminal ethyl group could be replaced with other functionalities during the initial synthesis of the building block itself. This would provide a set of related pyrrolidine modules with different linker properties for incorporation into larger, more complex molecules. This plug-and-play approach is central to combinatorial chemistry and high-throughput screening efforts. beilstein-journals.orgmdpi.combldpharm.com
Exploration of Poly-ether Linkers and their Role in Molecular Design
Key Potential Roles of the (2-ethoxyethoxy) Linker:
Solubility: Poly(ethylene glycol) (PEG) and related poly-ether chains are known to enhance aqueous solubility, a critical parameter for drug candidates. The inclusion of the (2-ethoxyethoxy) group can improve the solubility profile of otherwise lipophilic molecules, which can be advantageous for bioavailability.
Conformational Flexibility: The ether linkages provide rotational freedom, allowing the substituent at the end of the linker to adopt various spatial orientations. This flexibility can be crucial for optimizing binding interactions with biological targets, as it allows the molecule to adapt to the shape of a binding pocket.
Pharmacokinetics: The incorporation of short poly-ether chains can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. These linkers can affect plasma protein binding and metabolic stability, thereby modulating the in vivo half-life of a drug.
Molecular Spacing: The linker acts as a spacer, positioning a terminal functional group at a defined distance from the chiral pyrrolidine core. This is a key consideration in the design of bivalent ligands or molecules intended to bridge two binding sites on a protein.
The ability to tune these properties by modifying the length and composition of the poly-ether linker makes compounds like This compound valuable probes in medicinal chemistry.
Contribution to the Synthesis of Diverse Pyrrolidine-Based Chemical Libraries
The generation of chemical libraries containing a multitude of structurally diverse yet related compounds is a fundamental strategy in the search for new bioactive molecules. This compound serves as an excellent starting point for the creation of such libraries.
The synthesis of a chemical library based on this scaffold would typically begin with the deprotection of the Boc group. The resulting free amine can then be reacted with a diverse set of reagents, such as carboxylic acids (to form amides), aldehydes or ketones (to form enamines or undergo reductive amination), or sulfonyl chlorides (to form sulfonamides). Each of these reactions introduces a new point of diversity into the final molecule.
For example, a library of amides can be readily prepared by coupling the deprotected pyrrolidine with a collection of different carboxylic acids. This parallel synthesis approach can generate hundreds or thousands of unique compounds in a short period. These libraries can then be screened against a variety of biological targets to identify "hits" – compounds that exhibit a desired biological activity. The hits can then be further optimized by synthesizing smaller, more focused libraries around the initial active structures. The defined stereochemistry of the starting material ensures that the resulting library members are also stereochemically defined, which is a critical aspect of modern drug discovery. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Greener Synthetic Routes
Current synthetic strategies for pyrrolidine (B122466) derivatives often rely on starting materials like proline or 4-hydroxyproline. nih.gov While effective, the pursuit of more sustainable and efficient methods is a key objective in modern organic chemistry. Future research could focus on developing novel synthetic pathways that minimize waste, reduce the number of steps, and utilize more environmentally benign reagents.
One promising area is the exploration of one-pot, multi-component reactions. mdpi.com For instance, developing a reaction that constructs the pyrrolidine ring and installs the (2-ethoxyethoxy) side chain simultaneously would represent a significant increase in efficiency. The use of ionic liquids as recyclable "green" solvents has shown promise in the synthesis of other complex heterocyclic systems and could be adapted for this purpose. researchgate.net Research into catalytic methods, potentially using earth-abundant metals, to replace stoichiometric reagents in the etherification step could also drastically improve the process's green credentials.
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Feature | Traditional Route | Potential Greener Route |
|---|---|---|
| Starting Material | (R)-1-Boc-3-hydroxypyrrolidine | Acyclic precursors via catalytic asymmetric cyclization |
| Etherification Reagent | 2-Bromoethyl ethyl ether with a strong base | 2-Ethoxyethanol with a reusable acid catalyst or enzymatic catalysis |
| Solvent | Volatile organic solvents (e.g., DMF, THF) | Ionic Liquids, supercritical CO₂, or water |
| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or multi-component reaction |
| Waste Generation | Stoichiometric inorganic salts | Catalytic amounts of waste, recyclable solvent/catalyst |
Expanding the Scope of Stereoselective Derivatizations
The chiral center at the C3 position of 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine is a key feature that can be exploited to induce stereoselectivity in further functionalization of the pyrrolidine ring. Current research on pyrrolidine chemistry has demonstrated the ability to achieve high diastereoselectivity in reactions directed by an existing stereocenter. researchgate.net
Future work will likely focus on expanding the portfolio of stereoselective reactions applicable to this scaffold. This could include:
C-H Activation: Palladium-catalyzed C(sp³)–H activation strategies could enable the direct and stereoselective introduction of aryl or alkyl groups at the C4 or C5 positions, providing rapid access to complex analogs. nih.gov
Asymmetric Lithiation-Substitution: Deprotonation with a chiral base followed by trapping with an electrophile could yield highly functionalized pyrrolidines with new stereocenters controlled by the C3 substituent.
Dipolar Cycloadditions: Using derivatives of the pyrrolidine as the core structure in 1,3-dipolar cycloaddition reactions could lead to the synthesis of novel spirocyclic or fused heterocyclic systems with high stereochemical control. nih.gov
Table 2: Potential Stereoselective Derivatization Strategies
| Reaction Type | Target Position | Potential Reagents/Catalysts | Desired Outcome |
|---|---|---|---|
| C-H Arylation | C4 or C5 | Pd(OAc)₂, PivOH, Aryl Halide | Introduction of a new substituent with high diastereoselectivity |
| Asymmetric Alkylation | C2 or C5 | s-BuLi/Sparteine, Alkyl Halide | Generation of a new stereocenter adjacent to the nitrogen |
Application of Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. researchgate.netnih.gov The multi-step synthesis of complex molecules like derivatives of this compound is particularly well-suited for automation and flow chemistry. mpg.denih.gov
Future research will focus on designing integrated flow systems where multiple reaction steps—such as Boc-deprotection, coupling reactions, and subsequent derivatizations—are performed sequentially without manual intervention or isolation of intermediates. researchgate.net Such automated platforms can be used for high-throughput synthesis to rapidly generate libraries of related compounds for biological screening. nih.govbeilstein-journals.org The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process, simplifying purification and enabling catalyst recycling.
Table 3: Hypothetical Modular Flow Synthesis Setup
| Module | Operation | Key Parameters |
|---|---|---|
| Reactor 1 | Boc-Deprotection | Packed-bed acid resin reactor; Temperature, Flow rate |
| Reactor 2 | Amide Coupling | T-mixer for reagents; Residence time, Stoichiometry |
| Liquid-Liquid Extractor | In-line Purification | Membrane-based separation; Solvent choice, Flow rate |
| Reactor 3 | Further Derivatization | Photoreactor or heated coil reactor; Wavelength/Temp, Residence time |
| Purification Module | Final Cleanup | Automated chromatography system |
Advanced Computational Modeling for Predictive Synthesis and Derivatization
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes, thereby accelerating the development of new synthetic methods. For this compound, advanced computational modeling can be a key unexplored avenue.
Future research efforts could employ:
Density Functional Theory (DFT): To model transition states of potential stereoselective derivatizations, allowing for the rational selection of catalysts and reaction conditions to achieve desired stereoisomers.
Molecular Dynamics (MD) Simulations: To understand the conformational preferences of the pyrrolidine ring and its side chain, which can influence its reactivity and interaction with catalysts or enzymes.
Machine Learning (ML): To develop models that predict the success or yield of a reaction based on a database of similar transformations. This approach could rapidly screen a vast number of potential substrates and conditions for derivatization, saving significant experimental time and resources.
Table 4: Application of Computational Models in Future Research
| Modeling Technique | Research Question | Predicted Outcome |
|---|---|---|
| DFT | What is the most likely stereochemical outcome of a C-H activation reaction? | Transition state energies, Diastereomeric ratio |
| MD Simulations | How does the ethoxyethoxy side chain influence the ring's conformation? | Dominant conformers, Ring pucker parameters |
| QSAR (if used as a scaffold) | Which novel derivative is most likely to have a desired biological activity? | Predicted activity score based on structural features |
| Machine Learning | Which reaction conditions will maximize the yield for a novel coupling partner? | Optimal temperature, solvent, and catalyst loading |
Q & A
Q. What are the recommended synthetic routes for 1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. For example, coupling reactions using ethoxyethoxy-containing reagents under anhydrous conditions (e.g., DCM as solvent, DIPEA as base) are common. Optimization includes:
- Temperature control : Maintaining 0–5°C during Boc protection to minimize side reactions.
- Catalyst selection : Use of coupling agents like HATU or EDCI for efficient amide/ether bond formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product.
Refer to protocols for analogous compounds, such as (S)-2-(3,4-dimethoxybenzyl)pyrrolidine derivatives, where reaction yields improved from 31% to 36% via stepwise optimization of stoichiometry and solvent systems .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling : Use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or oxidation of the ethoxyethoxy side chain .
- Waste disposal : Segregate organic waste and consult certified hazardous waste management services, as recommended for structurally similar pyrrolidine derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm stereochemistry (e.g., R-configuration) and substitution patterns. For example, the pyrrolidine ring protons show distinct splitting patterns in δ 1.4–3.5 ppm .
- LC-HRMS : High-resolution mass spectrometry (e.g., [M+H]+ = 404.1974) validates molecular formula and detects impurities <0.1% .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc group) and ~1100 cm⁻¹ (C-O-C stretch of ethoxyethoxy) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?
Methodological Answer: Contradictions often arise from varying reaction conditions. Systematic approaches include:
- DoE (Design of Experiments) : Vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing DIPEA equivalents from 1.2 to 2.0 improved yields in analogous pyrrolidine syntheses by reducing acid scavenging .
- Byproduct analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives or ethoxyethoxy hydrolysis products). Adjust protecting group strategies (e.g., switch from Boc to Fmoc) if instability is observed .
Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the ethoxyethoxy group with other polar substituents (e.g., methoxyethoxy, hydroxyethoxy) to modulate solubility and target binding. For example, 3-(N,N-dimethylamino)pyrrolidine analogs showed enhanced aqueous solubility and RAGE inhibition .
- Stereochemical variants : Synthesize (S)-enantiomers or diastereomers to assess chirality-dependent activity. Catalogs of (R)- and (S)-pyrrolidine derivatives (e.g., ) provide templates for comparative studies .
- Bioisosteric replacement : Substitute the pyrrolidine ring with azetidine or piperidine and evaluate pharmacokinetic properties .
Q. How can molecular docking studies predict the interaction of this compound with biological targets like RAGE?
Methodological Answer:
- Docking workflow : Use software (e.g., AutoDock Vina) to model the compound into the RAGE binding site (PDB: 4LP5). Focus on hydrogen bonds between the pyrrolidine nitrogen and Arg48, and hydrophobic interactions between the ethoxyethoxy chain and the target’s groove .
- Validation : Compare docking scores with experimental IC₅₀ values from SPR (surface plasmon resonance) or fluorescence polarization assays. For example, analogs with bulkier substituents showed reduced activity due to steric clashes in the docking model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
